molecular formula C53H74N12O13S B596656 MURINE CMV PP 89 (168-176) CAS No. 127902-44-7

MURINE CMV PP 89 (168-176)

Número de catálogo: B596656
Número CAS: 127902-44-7
Peso molecular: 1119.306
Clave InChI: XDUOMLLROMEGDY-CUQWJTNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Murine Cytomegalovirus (CMV) PP 89 (168-176) is a peptide fragment derived from the pp89 immediate-early protein of murine CMV, a herpesvirus widely used to study host-pathogen interactions and immune responses . This nonapeptide (sequence: YPHFMPTNL) is a well-characterized CD8+ T-cell epitope restricted to the H-2Lᴰ major histocompatibility complex (MHC) class I molecule in mice. It has been extensively utilized in immunological research to investigate antiviral T-cell activation, memory responses, and vaccine efficacy . The peptide’s structural and functional properties make it a critical tool for modeling viral immunity and MHC-I antigen presentation mechanisms.

Métodos De Preparación

Murine CMV PP 89 (168-176) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Murine CMV PP 89 (168-176) is Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu . The synthesis process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Análisis De Reacciones Químicas

Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:

    Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .

Aplicaciones Científicas De Investigación

Murine CMV PP 89 (168-176) has several scientific research applications:

Mecanismo De Acción

Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .

Comparación Con Compuestos Similares

To contextualize Murine CMV PP 89 (168-176), we compare it with structurally or functionally analogous viral peptides, focusing on sequence homology, MHC binding affinity, and immunogenicity. Below is a detailed analysis:

Structural and Functional Analogues

a. Human CMV pp65 (495-503) (NLVPMVATV)

  • MHC Binding : Binds HLA-A*0201 with high affinity (IC₅₀: ~10 nM), comparable to Murine CMV PP 89 (168-176)’s binding to H-2Lᴰ .
  • Immunogenicity: Elicits robust CD8+ T-cell responses in human CMV infection, mirroring the murine model’s utility .

b. Influenza A M1 (58-66) (GILGFVFTL)

  • Sequence Homology : Hydrophobic residues (e.g., phenylalanine, leucine) align with Murine CMV PP 89 (168-176)’s MHC-anchoring motifs.
  • MHC Binding: HLA-A*0201-restricted (IC₅₀: ~50 nM), weaker than PP 89 (168-176) but still immunodominant .
  • Immunogenicity: A benchmark for studying cross-reactive T-cell responses in influenza.

c. EBV LMP2A (426-434) (CLGGLLTMV)

  • Sequence Homology : Contains a similar C-terminal leucine residue critical for MHC-I anchoring.
  • MHC Binding : HLA-A*0201 affinity (IC₅₀: ~20 nM) is intermediate between PP 89 (168-176) and Influenza M1.
  • Immunogenicity: Associated with latent EBV infection, highlighting functional differences in immune evasion .

Comparative Data Table

Peptide Source Virus MHC Restriction Binding Affinity (IC₅₀) Immunogenicity Profile
Murine CMV PP89 (168-176) Murine CMV H-2Lᴰ ~5 nM High, induces memory T-cells
Human CMV pp65 (495-503) Human CMV HLA-A*0201 ~10 nM High, immunodominant in humans
Influenza A M1 (58-66) Influenza A HLA-A*0201 ~50 nM Moderate, cross-reactive
EBV LMP2A (426-434) Epstein-Barr Virus HLA-A*0201 ~20 nM Moderate, evades immune clearance

Key Findings

  • Sequence Flexibility: Murine CMV PP 89 (168-176) and its analogues tolerate conservative substitutions at non-anchor residues without losing MHC binding, a feature critical for vaccine design .
  • Immunodominance Hierarchy: PP 89 (168-176) elicits stronger T-cell responses than Influenza M1, likely due to higher MHC affinity and viral replication dynamics .

Methodological Considerations

While the provided evidence lacks direct comparative data for PP 89 (168-176), it underscores the importance of standardized characterization methods. For example:

  • Spectroscopic Analysis : Techniques like NMR and HRFABMS (used for Ceratinines D/E in ) are equally critical for peptide purity validation .
  • Pharmacological Metrics : IC₅₀ and EC₅₀ values, as emphasized in , should be reported to quantify MHC binding and T-cell activation .

Actividad Biológica

Murine Cytomegalovirus (MCMV) is a significant model for studying cytomegalovirus infections and their immunological responses. The peptide sequence PP 89 (168-176), also known as YPHFMPTNL, is a critical epitope derived from the immediate-early protein 1 (IE1) of MCMV. This epitope plays a crucial role in the activation of CD8+ T cells, which are essential for controlling MCMV replication and mediating immune responses.

Biological Significance of PP 89 (168-176)

The biological activity of the PP 89 (168-176) peptide is primarily associated with its ability to elicit strong cytotoxic T lymphocyte (CTL) responses. Studies have demonstrated that this epitope is recognized by CD8+ T cells, leading to the production of cytokines such as IFN-γ and TNF-α, which are pivotal in antiviral immunity.

Key Findings:

  • CTL Activation: In BALB/c mice immunized with plasmid constructs expressing pp89, approximately 5% of the CD8+ T cells were specific for the IE1 peptide 168-176, highlighting its dominance as a CTL epitope during MCMV infection .
  • Granzyme B Expression: Research indicates that pp89-specific CD8+ T cells exhibit granzyme B expression, which correlates with their cytotoxic potential during both acute and latent phases of infection. This expression was notably higher in liver and lung tissues compared to other sites .
  • Long-term Memory Responses: Following MCMV infection, pp89-specific CD8+ T cells demonstrated sustained memory characteristics, maintaining their functionality over extended periods post-infection .

The immunogenicity of the pp89 epitope is attributed to several mechanisms:

  • Cytokine Production: Upon recognition of the pp89 peptide presented by MHC class I molecules, CD8+ T cells produce key cytokines that enhance the antiviral response.
  • Cytotoxic Activity: The granzyme B released by activated CTLs facilitates the apoptosis of infected cells, thereby controlling viral replication.
  • Memory Formation: The ability of pp89-specific T cells to persist and respond upon re-exposure to the antigen is crucial for long-term immunity against MCMV.

Table 1: Immune Response Characteristics of pp89-Specific CD8+ T Cells

ParameterAcute Phase (Day 8)Latent Phase (Day 120)Long-term Memory (1 Year Post-Infection)
Granzyme B Expression (%)HighModerateLow
IFN-γ Production (%)HighModerateLow
Cytotoxic ActivityHighModerateLow

Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study investigating the role of MCMV in EAE development, BALB/c mice infected with MCMV exhibited increased susceptibility to EAE when subsequently challenged with myelin oligodendrocyte glycoprotein (MOG). The presence of pp89-specific CD8+ T cells was correlated with enhanced disease severity, illustrating the dual role of these T cells in both protective immunity and potential autoimmunity .

Conclusions

The murine CMV pp89 (168-176) epitope is integral to understanding the immune response against viral infections. Its capacity to activate CTLs and induce long-lasting memory responses underscores its potential as a target for vaccine development against CMV and related viruses. Ongoing research continues to explore its applications in immunotherapy and vaccine strategies.

Future Directions

Further studies are needed to elucidate the precise mechanisms by which pp89-specific CD8+ T cells mediate their effects during both acute and chronic phases of MCMV infection. Additionally, exploring the interactions between these T cells and other immune components may provide insights into enhancing vaccine efficacy against CMV.

Q & A

Basic Research Questions

Q. How should experimental designs be structured to investigate the immunodominance of Murine CMV pp89 (168-176) in CD8+ T-cell responses?

  • Methodological Answer :

  • Step 1 : Use transgenic mouse models (e.g., H-2Lᵈ-restricted strains) to ensure compatibility with the peptide's MHC-I binding .
  • Step 2 : Immunize mice with pp89 (168-176) and quantify T-cell activation via ELISpot or intracellular cytokine staining. Include controls (e.g., irrelevant peptides) to validate specificity .
  • Step 3 : Validate peptide purity and stability using HPLC and mass spectrometry to rule out degradation artifacts .
  • Step 4 : Replicate experiments across multiple cohorts to account for biological variability, as emphasized in reproducibility guidelines .

Q. What are the standard protocols for detecting pp89 (168-176)-specific T-cell responses in murine models?

  • Methodological Answer :

  • Flow Cytometry : Use H-2Lᵈ tetramers conjugated to pp89 (168-176) for direct ex vivo T-cell detection. Include compensation controls to minimize spectral overlap .
  • Functional Assays : Measure IFN-γ production via ELISpot or multiplex cytokine assays. Normalize data to cell counts to avoid skewed results .
  • Data Reporting : Provide raw counts and percentages in tables (e.g., Table 1) to enhance transparency .

Table 1 : Example Data from ELISpot Assay

GroupIFN-γ Spots (Mean ± SEM)p-value (vs. Control)
pp89 (168-176)450 ± 35<0.001
Control Peptide20 ± 5

Q. How can researchers ensure reproducibility when studying pp89 (168-176) in viral latency models?

  • Methodological Answer :

  • Detailed Documentation : Follow guidelines for lab notebooks, including exact viral titers, infection routes (e.g., intraperitoneal), and timepoints for tissue harvesting .
  • Supplementary Materials : Publish full protocols (e.g., viral stock preparation, peptide administration) in open-access repositories to enable replication .
  • Statistical Rigor : Use ANOVA for multi-group comparisons and report effect sizes to distinguish biological significance from statistical noise .

Advanced Research Questions

Q. How can contradictory findings regarding pp89 (168-176)'s MHC-I binding affinity be resolved?

  • Methodological Answer :

  • Approach 1 : Perform side-by-side assays (e.g., surface plasmon resonance vs. cellular MHC stabilization) under identical buffer conditions (pH 7.4, 37°C) to isolate methodological discrepancies .
  • Approach 2 : Use alanine-scanning mutagenesis to identify critical residues for binding. Compare results to computational predictions (e.g., NetMHCpan) to validate in silico models .
  • Data Integration : Publish raw binding curves and dissociation constants (KD) in supplementary tables to facilitate meta-analyses .

Q. What strategies optimize pp89 (168-176) delivery in mucosal immunization studies without altering immunogenicity?

  • Methodological Answer :

  • Strategy 1 : Encapsulate the peptide in biodegradable nanoparticles (e.g., PLGA) to enhance mucosal retention. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Strategy 2 : Compare adjuvants (e.g., CpG vs. alum) using dose-response curves. Measure T-cell exhaustion markers (e.g., PD-1) to balance efficacy and safety .
  • Validation : Perform longitudinal studies to assess memory T-cell formation via tetramer staining and transcriptional profiling (e.g., scRNA-seq) .

Q. How can researchers integrate pp89 (168-176) data with other CMV epitopes to model cross-reactive T-cell responses?

  • Methodological Answer :

  • Step 1 : Curate a database of murine CMV epitopes with annotated MHC restrictions and immunodominance hierarchies .
  • Step 2 : Use computational tools (e.g., Immune Epitope Database analysis resource) to predict cross-reactivity risks. Validate experimentally using T-cell clones .
  • Step 3 : Apply network analysis to identify epitope clusters with shared TCR motifs, publishing adjacency matrices for community use .

Q. Methodological Considerations

  • Ethical Compliance : For in vivo studies, include ethics approval details (e.g., IACUC protocol numbers) and humane endpoints in methods sections .
  • Data Sharing : Adhere to FAIR principles by depositing datasets in repositories like Zenodo or Figshare, linking them to publications via DOIs .
  • Conflict Resolution : When literature contradictions arise, propose alternative hypotheses (e.g., strain-specific MHC polymorphisms) and design experiments to test them .

Propiedades

Número CAS

127902-44-7

Fórmula molecular

C53H74N12O13S

Peso molecular

1119.306

Nombre IUPAC

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1

Clave InChI

XDUOMLLROMEGDY-CUQWJTNVSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.